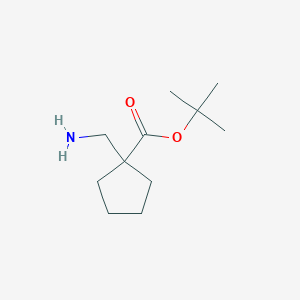
4-(3-氨基羰基苯基)苯酚
描述
“4-(3-Aminocarbonylphenyl)phenol” is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-Aminocarbonylphenyl)phenol” is given by the InChI code: 1S/C13H11NO2/c14-13(16)11-3-1-2-10(8-11)9-4-6-12(15)7-5-9/h1-8,15H, (H2,14,16) and the InChI key is WRNBFCNDBCEGDT-UHFFFAOYSA-N . The molecular weight of this compound is 213.24 .科学研究应用
Pharmaceuticals
4-(3-Aminocarbonylphenyl)phenol: has potential applications in pharmaceuticals due to its phenolic structure, which is often associated with bioactive properties. Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities, which can be beneficial in drug development . Research into similar phenolic compounds has led to the discovery of new medications and therapeutic agents that can treat a wide range of diseases .
Food Industry
In the food industry, phenolic compounds like 4-(3-Aminocarbonylphenyl)phenol can be used as natural preservatives due to their antimicrobial properties. They can also act as antioxidants, preventing the oxidation of food products and extending their shelf life . Additionally, these compounds can contribute to the nutritional and health-promoting qualities of food items.
Material Science
The incorporation of phenolic compounds in material science has led to the development of advanced polymers with enhanced properties4-(3-Aminocarbonylphenyl)phenol could potentially be used to create new polymer blends or composites with improved thermal stability, mechanical strength, and resistance to degradation .
Environmental Science
Phenolic compounds play a significant role in environmental science, particularly in the bioremediation of contaminated sites4-(3-Aminocarbonylphenyl)phenol could be investigated for its ability to bind heavy metals or degrade toxic substances in soil and water, aiding in the cleanup of polluted environments .
Analytical Chemistry
In analytical chemistry, phenolic structures are often used as reagents or indicators due to their reactivity and color-changing properties4-(3-Aminocarbonylphenyl)phenol could be explored for use in chemical assays or as a component in sensor technologies to detect various analytes .
Biochemistry
The role of phenolic compounds in biochemistry is well-documented, particularly in enzyme inhibition or activation4-(3-Aminocarbonylphenyl)phenol may be studied for its interaction with biological macromolecules, which could lead to new insights into enzyme function or metabolic pathways .
Agriculture
In agriculture, phenolic compounds can influence plant growth and soil health4-(3-Aminocarbonylphenyl)phenol might be used to develop new agrochemicals that promote plant health or protect crops from pests and diseases without harming the environment .
Medical Research
Phenolic compounds are often studied for their health benefits4-(3-Aminocarbonylphenyl)phenol could be part of medical research aimed at understanding its potential therapeutic effects, such as in the treatment of chronic diseases or in the development of health supplements .
安全和危害
属性
IUPAC Name |
3-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-3-1-2-10(8-11)9-4-6-12(15)7-5-9/h1-8,15H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNBFCNDBCEGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683481 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477549-30-7 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)









![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)